2-ethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]butanamide
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Overview
Description
2-ethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]butanamide is a synthetic organic compound with a complex structure. It contains an ethyl group, a methylphenyl group, and a morpholine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]butanamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylphenylacetic acid with ethylamine to form an intermediate.
Cyclization: The intermediate undergoes cyclization with morpholine under controlled conditions to form the morpholine ring.
Final Coupling: The final step involves coupling the morpholine intermediate with butanoyl chloride to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the reactions in batches.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-ethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]butanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]butanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methylphenyl)-2-morpholin-4-ylethanamine
- N-ethyl-2-morpholin-4-ylethanamine
Uniqueness
2-ethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]butanamide is unique due to its specific structural features, such as the combination of an ethyl group, a methylphenyl group, and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
Molecular Formula |
C19H30N2O2 |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2-ethyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide |
InChI |
InChI=1S/C19H30N2O2/c1-4-16(5-2)19(22)20-14-18(21-10-12-23-13-11-21)17-8-6-15(3)7-9-17/h6-9,16,18H,4-5,10-14H2,1-3H3,(H,20,22) |
InChI Key |
JLQBXUWVDJINIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NCC(C1=CC=C(C=C1)C)N2CCOCC2 |
Origin of Product |
United States |
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